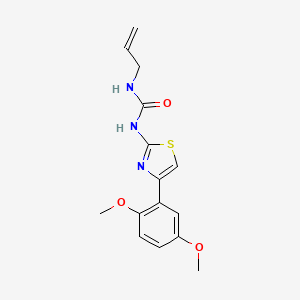

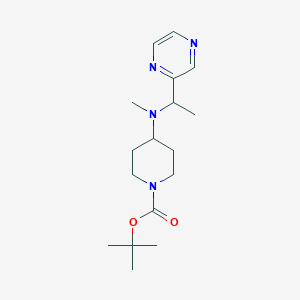

![molecular formula C6H9BF3K B2442570 Potassium;trifluoro(spiro[2.3]hexan-2-yl)boranuide CAS No. 2542181-71-3](/img/structure/B2442570.png)

Potassium;trifluoro(spiro[2.3]hexan-2-yl)boranuide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Potassium trifluoro(spiro[2.3]hexan-2-yl)boranuide is a boron-based compound that has gained attention for its unique chemical and physical properties . It is a white crystalline solid.

Synthesis Analysis

This compound can be synthesized by reacting spiro[bicyclo[2.2.2]octane-1,3’-[1,3,2]oxazaborinin]-1-ium tetrafluoroborate with potassium hydroxide. The resulting product can be purified by recrystallization or column chromatography.Molecular Structure Analysis

The molecular formula of this compound is C6H9BF3K. The InChI code is 1S/C6H9BF3.K/c8-7(9,10)5-4-6(5)2-1-3-6;/h5H,1-4H2;/q-1;+1 .Applications De Recherche Scientifique

Organic Synthesis and Catalysis

Potassium trifluoro(organo)borates are highlighted for their stability and reactivity, offering a promising alternative to traditional organoboron reagents. Their ability to undergo transmetallation reactions with transition metals and increased reactivity compared to boronic acids or esters expands their utility in organic synthesis. These compounds facilitate the creation of complex organic molecules, making them invaluable tools in the development of pharmaceuticals, agrochemicals, and materials science. The detailed mechanisms of their reactions provide insights into their potential applications across various fields of chemistry (Darses & Genêt, 2003).

Fluoroalcohol Interaction with Photochromic Compounds

The study on fluoroalcohols, such as hexafluoropropanol and trifluoroethanol, reveals their capacity to act as Lewis acids, stabilizing the colored merocyanine forms of spiropyran and spirooxazine photochromic compounds. This interaction is akin to the effect of metal ions, suggesting potential applications in the development of photoresponsive materials. These materials could be used in various technologies, including sensors, memory devices, and smart windows, where controlled light-induced changes in color or opacity are required (Suzuki et al., 1998).

Enhancement of Solar Cell Efficiency

The application of well-soluble tris(pentafluorophenyl)borane as a p-dopant in perovskite solar cells (PSCs) significantly improves their efficiency. By enhancing the conductivity of the hole-transport layer, the power conversion efficiency of PSCs nearly doubles, compared to cells using undoped layers. This development opens up new avenues for the optimization of PSC performance, contributing to the advancement of solar energy as a viable and more efficient renewable energy source (Ye et al., 2017).

Ionic Gate Development for Sensing Applications

The development of an anion-regulated synthetic nanochannel utilizing fluoride-responsive functional molecules demonstrates a novel approach to sensing technology. Such ionic gates could be used in biosensors and water quality monitoring, showcasing the versatility of fluoride interactions for developing sensitive and selective detection systems. This technology has the potential to revolutionize the field of environmental monitoring and healthcare diagnostics by providing a novel method for detecting fluoride ions in various matrices (Liu et al., 2014).

Propriétés

IUPAC Name |

potassium;trifluoro(spiro[2.3]hexan-2-yl)boranuide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9BF3.K/c8-7(9,10)5-4-6(5)2-1-3-6;/h5H,1-4H2;/q-1;+1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEAOXVIKPNSDRF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](C1CC12CCC2)(F)(F)F.[K+] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9BF3K |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.04 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2542181-71-3 |

Source

|

| Record name | potassium trifluoro({spiro[2.3]hexan-1-yl})boranuide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

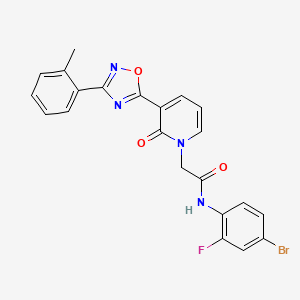

![N-methyl-N-[1-(pyrazin-2-yl)azetidin-3-yl]-2-(pyridin-3-yl)acetamide](/img/structure/B2442492.png)

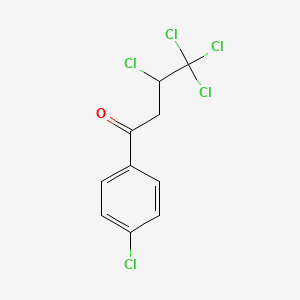

![2-{[(2-Ethoxybenzyl)amino]methyl}-6-methoxyphenol](/img/structure/B2442494.png)

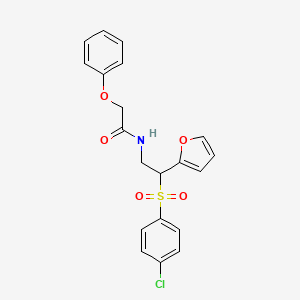

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(1-methyl-5-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide](/img/structure/B2442496.png)

![4-(4-Chlorophenyl)-2-[(2,5-dichlorophenyl)sulfanyl]pyrimidine](/img/structure/B2442497.png)

![4-bromo-N-[2-(dimethylamino)-2-pyridin-3-ylethyl]benzenesulfonamide](/img/structure/B2442498.png)

![N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-1-(methylsulfonyl)piperidine-2-carboxamide](/img/structure/B2442505.png)